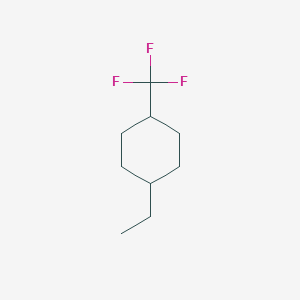
trans-1-Ethyl-4-trifluoromethyl-cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Ethyl-4-trifluoromethyl-cyclohexane: is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a cyclohexane ring. The compound’s molecular formula is C9H15F3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: trans-1-Ethyl-4-trifluoromethyl-cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-1-Ethyl-4-trifluoromethyl-cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound’s trifluoromethyl group is valuable in drug design, as it can enhance the biological activity and selectivity of pharmaceutical compounds. It is often incorporated into drug candidates to improve their pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Wirkmechanismus
The mechanism of action of trans-1-Ethyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
trans-1-Ethyl-4-methylcyclohexane: Similar in structure but lacks the trifluoromethyl group.
trans-1-Methyl-4-ethylcyclohexane: Another structural isomer with different substituent positions.
Uniqueness: The presence of the trifluoromethyl group in trans-1-Ethyl-4-trifluoromethyl-cyclohexane distinguishes it from similar compounds. This group imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H15F3 |
|---|---|
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
1-ethyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C9H15F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
IDGKDUVJCWVLEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


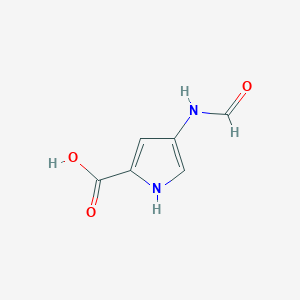
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
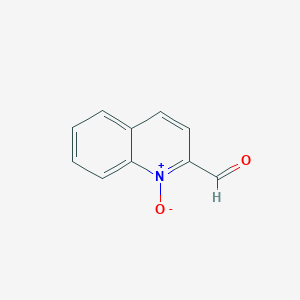
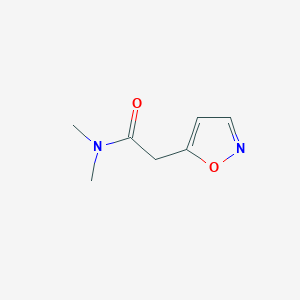
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
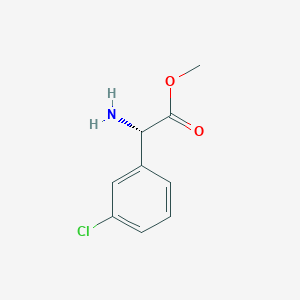
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)
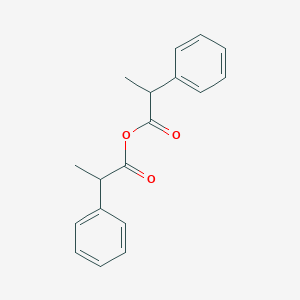

![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12858455.png)
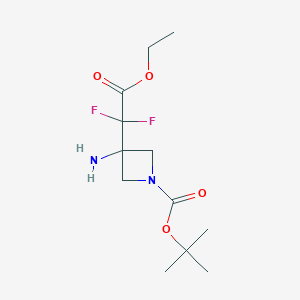
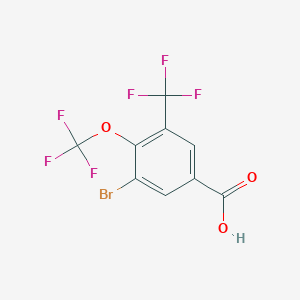

![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
